N-[3-({[(1-BENZOFURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE
Description
N-[3-({[(1-Benzofuran-2-yl)formamido]methanethioyl}amino)phenyl]furan-2-carboxamide is a structurally complex molecule featuring a benzofuran core linked to a furan-2-carboxamide moiety via a thiourea bridge. This compound integrates multiple pharmacophoric elements: the benzofuran ring system, known for its bioactivity in medicinal chemistry , and the furan carboxamide group, which is prevalent in compounds with antimicrobial and anti-inflammatory properties .
Properties
IUPAC Name |
N-[[3-(furan-2-carbonylamino)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4S/c25-19(17-9-4-10-27-17)22-14-6-3-7-15(12-14)23-21(29)24-20(26)18-11-13-5-1-2-8-16(13)28-18/h1-12H,(H,22,25)(H2,23,24,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFBVLJBBCZNQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC=CC(=C3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-({[(1-BENZOFURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzofuran moiety. One common method involves the cyclization of 2-alkyne phenols in the presence of a catalyst such as palladium acetate and cesium carbonate . The benzofuran intermediate is then reacted with various reagents to introduce the formamido and methanethioyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-({[(1-BENZOFURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[3-({[(1-BENZOFURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound’s interactions with various biological targets are investigated to understand its mechanism of action.
Industrial Applications: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-({[(1-BENZOFURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with enzymes and receptors, leading to the inhibition of bacterial growth . The formamido and methanethioyl groups enhance the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Key Observations :
- The target compound’s thiourea linker distinguishes it from analogues like 4a–c , which employ simpler amide bonds . This structural difference may enhance metal coordination or hydrogen-bonding interactions .
- Compounds with heterocyclic cores (e.g., benzoxazole in , benzothiophene in ) exhibit varied electronic profiles. For instance, the dichloro substitution in likely increases lipophilicity compared to the benzofuran system in the target compound.
Key Observations :
Biological Activity
N-[3-({[(1-benzofuran-2-yl)formamido]methanethioyl}amino)phenyl]furan-2-carboxamide, a compound featuring a complex structure, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name: this compound
- Molecular Formula: C22H20N4O3S
- Molecular Weight: 420.48 g/mol
Benzofuran derivatives, including the compound , are known to exhibit a variety of biological activities. The mechanisms through which these compounds exert their effects often involve:
- Inhibition of Enzymatic Activity: Many benzofuran derivatives act as enzyme inhibitors, which can disrupt critical biochemical pathways.
- Antioxidant Properties: The presence of the furan and benzofuran moieties contributes to antioxidant activity, helping to neutralize free radicals.
- Antimicrobial Activity: Some studies have indicated that benzofuran compounds possess antibacterial and antifungal properties.
Antitumor Activity
Research indicates that benzofuran derivatives can exhibit significant antitumor effects. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Antibacterial and Antifungal Properties
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that it possesses activity against several bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antitumor | Induces apoptosis | |
| Antibacterial | Disrupts cell wall | |
| Antifungal | Inhibits growth | |
| Antioxidant | Neutralizes free radicals |
Case Studies
- Antitumor Study : A recent study investigated the effects of this compound on human cancer cell lines. Results showed a dose-dependent increase in apoptosis markers, suggesting potential as an anticancer agent.
- Antimicrobial Efficacy : Another study assessed the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones in agar diffusion assays, indicating strong antibacterial properties .
Research Findings
Recent research has highlighted the versatility of benzofuran-based compounds in drug development:
- Synthesis : Various synthetic routes have been explored to optimize yield and purity, often involving multi-step reactions that include cyclization and functional group modifications.
- Pharmacological Studies : Ongoing pharmacological studies are focused on elucidating the specific pathways through which these compounds exert their biological effects, aiming to identify potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
